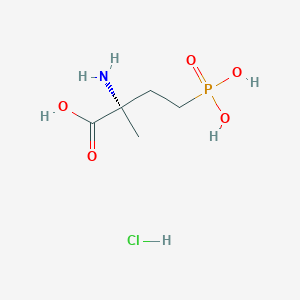
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is a chiral amino acid derivative with a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-2-methylbutyric acid.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the free phosphonic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the amino group.
Reduction: Reduced phosphonic acid derivatives.
Substitution: Substituted amino derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-methylbutyric acid: Lacks the phosphonic acid group, making it less versatile in certain applications.
Phosphonoalanine: Another amino acid derivative with a phosphonic acid group but differs in its side chain structure.
Uniqueness
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is unique due to its specific combination of a chiral center, an amino group, and a phosphonic acid group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H13ClNO5P |
|---|---|
Poids moléculaire |
233.59 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methyl-4-phosphonobutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c1-5(6,4(7)8)2-3-12(9,10)11;/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11);1H/t5-;/m0./s1 |
Clé InChI |
DNFXUQUECNSSJF-JEDNCBNOSA-N |
SMILES isomérique |
C[C@](CCP(=O)(O)O)(C(=O)O)N.Cl |
SMILES canonique |
CC(CCP(=O)(O)O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
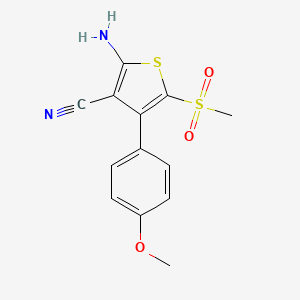
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)

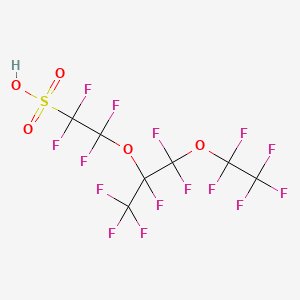
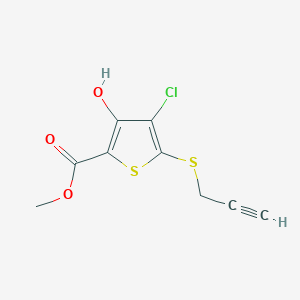
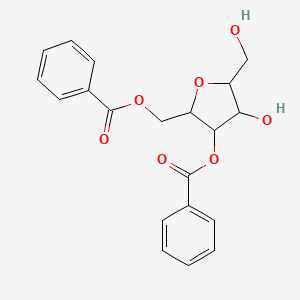

![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)
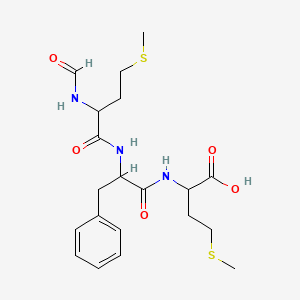
![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)



